![molecular formula C17H17BrO4 B4558182 3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4558182.png)
3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally similar compounds involves multiple steps, including bromination, methoxylation, and the formation of ether linkages. For example, a process described by Akbaba et al. (2010) outlines the synthesis of a biologically active compound starting from a bromo-dimethoxyphenyl methanol through a series of reactions, yielding a complex brominated product (Akbaba et al., 2010). Such methodologies could potentially be adapted for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For instance, Özay et al. (2013) characterized a methoxy-substituted benzaldehyde derivative, elucidating its structure through NMR and X-ray analysis (Özay et al., 2013). These approaches are essential for confirming the structure of synthesized compounds, including our compound of interest.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include bromination and methoxylation. The reaction conditions, such as solvent, temperature, and catalysts, play a crucial role in determining the yield and purity of the final product. For example, the synthesis of bromo- and methoxy-substituted benzaldehydes has been explored, with specific attention to reaction conditions and yields (Hui Jian-bin, 2012).
Physical Properties Analysis
The physical properties of chemically related compounds, such as melting points, solubility, and crystalline structure, are often determined to understand better the compound's behavior under various conditions. Studies comparing the crystal structures of bromo–hydroxy–benzoic acid derivatives provide insights into how different substituents affect the compound's physical properties (Suchetan et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into similar compounds often focuses on their synthesis and the development of novel chemical reactions. For example, an alternative procedure for the synthesis of related complex molecules involves steps like hydrogenation, protection, alkylation, cyclisation, and deprotection, highlighting the intricate processes involved in creating complex organic compounds (Banerjee, Poon, & Bedoya, 2013). These synthetic routes are essential for the development of pharmaceuticals and materials science.
Pharmacological Applications
Compounds with bromo and methoxy groups have shown various biological activities. For instance, bromophenols isolated from marine algae exhibited moderate to potent antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Xu et al., 2003). This demonstrates the interest in exploring the natural product chemistry of marine sources for novel bioactive compounds.
Material Science and Polymer Chemistry
The structural motifs similar to 3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde are also relevant in materials science. Novel copolymers incorporating similar units have been synthesized, showing the potential for creating new materials with specific physical and chemical properties. These copolymers have applications in various fields, including electronics, coatings, and biocompatible materials (Kharas et al., 2016).
Antioxidant Properties
Research on structurally related bromophenols has indicated potent antioxidant activities. These compounds, isolated from marine algae, not only exhibit antioxidant properties but also provide a basis for developing natural antioxidant agents for use in pharmaceuticals and food preservation (Li et al., 2011).
Propriétés
IUPAC Name |
3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-12-4-3-5-14(8-12)21-6-7-22-17-15(18)9-13(11-19)10-16(17)20-2/h3-5,8-11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEVUNAZNXRATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4558104.png)
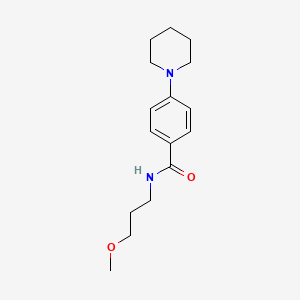

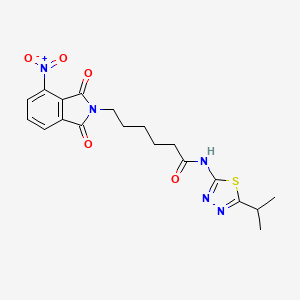
![ethyl 6-ethyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4558147.png)
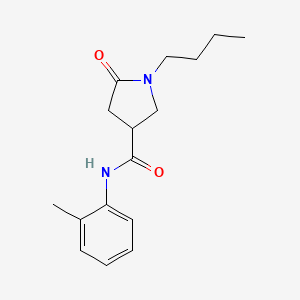
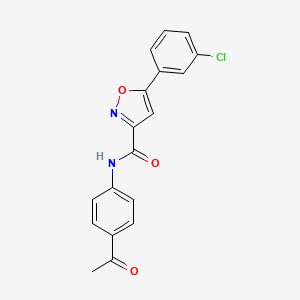
![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
![N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4558174.png)
![2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)
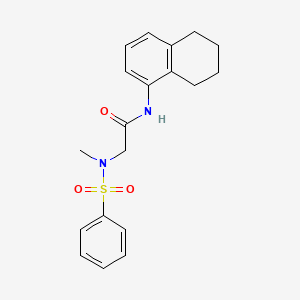
![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)